Quinoline-2-carbonitrile Quinoline-2-carbonitrile Mechanism of the photoinduced substitution reaction of 2-quinolinecarbonitrile in alcohols or ethers has been reported. Photoinitiated dimerization of 2-quinolinecarbonitrile in HCl-acidified 2-propanol/water has been investigated at 77K and 331K. Benzophenone-sensitization of 2-quinolinecarbonitrile has been reported to yield triazapentaphene.

Brand Name: Vulcanchem
CAS No.: 1436-43-7
VCID: VC20981818
InChI: InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C#N
Molecular Formula: C10H6N2
Molecular Weight: 154.17 g/mol

Quinoline-2-carbonitrile

CAS No.: 1436-43-7

Cat. No.: VC20981818

Molecular Formula: C10H6N2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Quinoline-2-carbonitrile - 1436-43-7

Specification

Description Mechanism of the photoinduced substitution reaction of 2-quinolinecarbonitrile in alcohols or ethers has been reported. Photoinitiated dimerization of 2-quinolinecarbonitrile in HCl-acidified 2-propanol/water has been investigated at 77K and 331K. Benzophenone-sensitization of 2-quinolinecarbonitrile has been reported to yield triazapentaphene.

CAS No. 1436-43-7
Molecular Formula C10H6N2
Molecular Weight 154.17 g/mol
IUPAC Name quinoline-2-carbonitrile
Standard InChI InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H
Standard InChI Key WDXARTMCIRVMAE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)C#N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C#N
Melting Point 95.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator